molecular formula C4H6N2O B2615611 N-Methyl-1,2-oxazol-3-amine CAS No. 55809-39-7

N-Methyl-1,2-oxazol-3-amine

Cat. No. B2615611
CAS RN: 55809-39-7
M. Wt: 98.105
InChI Key: UVEDQUMYFTWIPC-UHFFFAOYSA-N
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Description

“N-Methyl-1,2-oxazol-3-amine” is a chemical compound with the molecular formula C4H6N2O . It has a molecular weight of 98.1 . The IUPAC name for this compound is N-(3-isoxazolyl)-N-methylamine . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of oxazole derivatives, including “this compound”, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized in several studies . For instance, a monomeric iron (II) complex of 5-methyl-1,2-oxazol-3-amine has been synthesized and structurally characterized . In this complex, the Fe (II) atom is in a distorted octahedral environment with four ring N atoms of the oxazol and two water ligands .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 98.1 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of N-Methyl- and N-Alkylamines

N-Methyl- and N-alkylamines, including N-Methyl-1,2-oxazol-3-amine, are essential in fine and bulk chemical production, widely utilized in academic research and industrial applications. These compounds are crucial in life-science molecules, influencing their activities. A notable advancement is the expedient synthesis of N-methylated and N-alkylated amines using cost-efficient reductive amination protocols involving nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This method allows the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules, highlighting its significance in chemical synthesis and potential pharmaceutical applications (Senthamarai et al., 2018).

Formation of Oxazoles

This compound plays a role in the formation of oxazoles, a class of heterocyclic compounds. One study explored the reaction of methyl 3,3-diazido-2-cyanoacrylate with amines, leading to the formation of various oxazoles. The process involved thermal or photochemical treatment to yield these compounds, demonstrating the chemical versatility and potential for synthesizing structurally diverse molecules (Saalfrank et al., 1990).

Electrochemical Synthesis Applications

Electrochemical synthesis involving this compound is another important application. An efficient method for synthesizing 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide was developed through direct electrolysis. This process is environmentally friendly, avoiding the use of toxic chemicals and catalysts, and offers good to excellent yields, underscoring its utility in green chemistry (Feroci et al., 2005).

Structural Analysis and Catalysis

The compound has also been involved in studies focusing on structural analysis and catalysis. For instance, 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, which includes this compound, demonstrated interesting intramolecular and intermolecular interactions, highlighting its potential in designing molecules with specific properties (Tahir et al., 2012).

Safety and Hazards

The safety data sheet for “N-Methyl-1,2-oxazol-3-amine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

N-methyl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEDQUMYFTWIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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